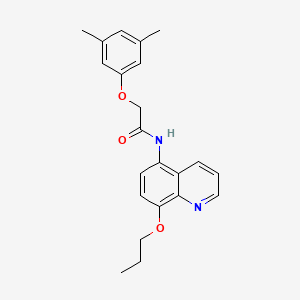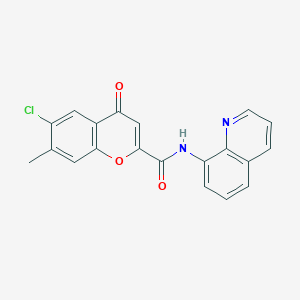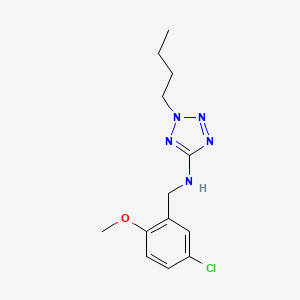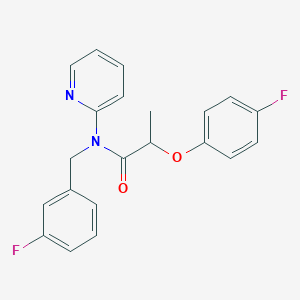![molecular formula C24H29N3O2S B11314568 N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11314568.png)
N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperidine moiety, and the attachment of the thiophene group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or other functional groups.
Reduction: This can affect the oxazole ring or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl or piperidine rings.
Aplicaciones Científicas De Investigación
N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression modulation, or metabolic changes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include those with related structures, such as other oxazole derivatives, piperidine-containing molecules, and thiophene-based compounds. Examples include:
Ethyl acetoacetate: A compound with a similar oxazole ring structure.
Bioactive peptides: Compounds with similar biological activity.
Uniqueness
What sets N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H29N3O2S |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H29N3O2S/c1-17(2)18-8-10-19(11-9-18)21(27-12-4-3-5-13-27)16-25-24(28)20-15-22(29-26-20)23-7-6-14-30-23/h6-11,14-15,17,21H,3-5,12-13,16H2,1-2H3,(H,25,28) |
Clave InChI |
RSOGVNYDSCGQCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11314488.png)


![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314519.png)

![5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11314531.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314539.png)

![3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11314554.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314556.png)
![3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11314558.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11314564.png)

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11314586.png)
